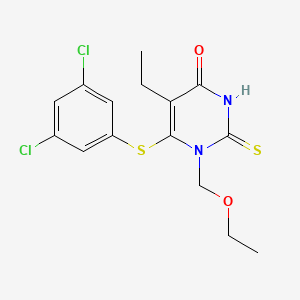
1-EtOMe-6diClPhS-5Et2thio U
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-EtOMe-6diClPhS-5Et2thio U: is a chemical compound with the following structural formula:
C15H16Cl2N2O2S2
. It consists of 39 atoms, including 16 hydrogen atoms, 15 carbon atoms, 2 nitrogen atoms, 3 oxygen atoms, 1 sulfur atom, and 2 chlorine atoms . Let’s explore its properties and applications.Métodos De Preparación
Synthetic Routes
The synthetic routes for 1-EtOMe-6diClPhS-5Et2thio U involve the assembly of its constituent atoms. While specific literature references might provide detailed procedures, I’ll outline a general approach:
-
Starting Materials
- Ethylamine (EtNH₂)
- 3,5-dichlorophenyl isothiocyanate (6diClPhS-NCS)
- Ethyl chloroformate (EtOCOCl)
-
Reaction Sequence
- Ethylamine reacts with 6diClPhS-NCS to form an intermediate thiourea.
- The intermediate undergoes cyclization with EtOCOCl, leading to the formation of This compound .
Industrial Production
Industrial-scale production methods may involve modifications of the above synthetic route, optimization for yield, and purification steps.
Análisis De Reacciones Químicas
Reactivity
1-EtOMe-6diClPhS-5Et2thio U: participates in various chemical reactions:
Oxidation: It can be oxidized under suitable conditions.
Reduction: Reduction of the thiourea moiety is possible.
Substitution: Chlorine atoms can be substituted with other groups.
Common Reagents
Thionyl chloride (SOCl₂): Used for chlorination reactions.
Hydrogen peroxide (H₂O₂): Employed in oxidation reactions.
Reducing agents: For reduction reactions.
Major Products
The major products depend on the specific reaction conditions. Oxidation may yield sulfoxides or sulfones, while reduction could lead to thiol derivatives.
Aplicaciones Científicas De Investigación
1-EtOMe-6diClPhS-5Et2thio U: finds applications in:
Medicinal Chemistry: Investigated as a potential drug candidate due to its unique structure.
Biological Studies: Used to probe biological pathways or as a molecular probe.
Materials Science: May contribute to materials with specific properties.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways. Further studies are needed to elucidate this fully.
Comparación Con Compuestos Similares
While I don’t have direct information on similar compounds, researchers often compare it to related uracil derivatives. Its distinct features set it apart from other molecules in this class.
Propiedades
Número CAS |
144410-25-3 |
|---|---|
Fórmula molecular |
C15H16Cl2N2O2S2 |
Peso molecular |
391.3 g/mol |
Nombre IUPAC |
6-(3,5-dichlorophenyl)sulfanyl-1-(ethoxymethyl)-5-ethyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C15H16Cl2N2O2S2/c1-3-12-13(20)18-15(22)19(8-21-4-2)14(12)23-11-6-9(16)5-10(17)7-11/h5-7H,3-4,8H2,1-2H3,(H,18,20,22) |
Clave InChI |
ADCROGVPITZTOS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N(C(=S)NC1=O)COCC)SC2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


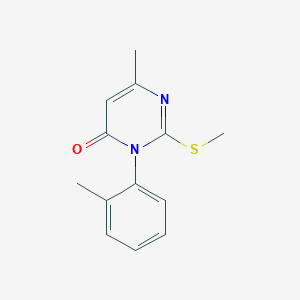


![1-chloro-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole](/img/structure/B12914945.png)
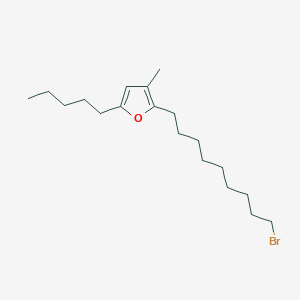
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]furan-3-carboxamide](/img/structure/B12914953.png)
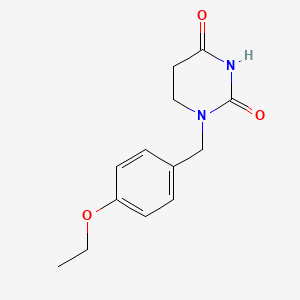
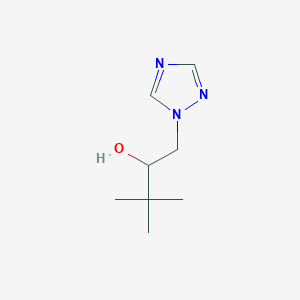
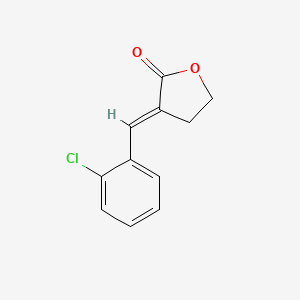
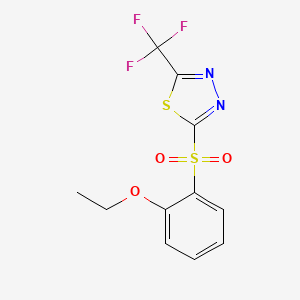
![1H-Azuleno[8,1-cd]isoxazole](/img/structure/B12914978.png)
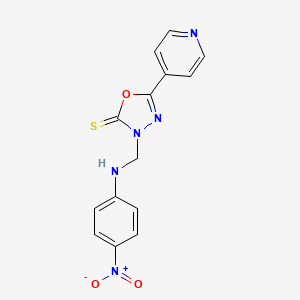
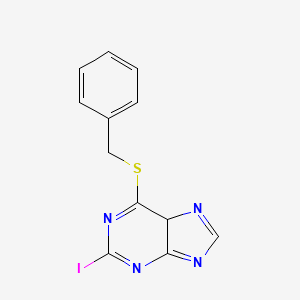
![2-(2-([1,1'-Biphenyl]-4-yl)oxazolidin-3-yl)ethanol](/img/structure/B12915014.png)
